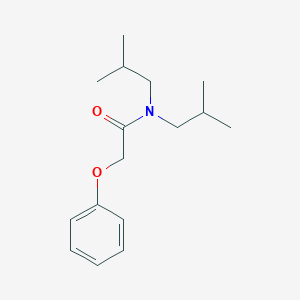![molecular formula C28H26N6OS B263180 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol](/img/structure/B263180.png)
1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol, also known as MPPT, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPPT is a sulfhydryl-containing compound that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. This compound has also been shown to modulate the activity of various receptors such as the NMDA receptor, which is involved in memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may help protect against oxidative stress and neurodegeneration. This compound has also been shown to exhibit anti-inflammatory activity, which may help reduce inflammation and prevent tissue damage. Additionally, this compound has been shown to exhibit neuroprotective effects, which may help protect against neuronal damage and promote neuronal survival.
实验室实验的优点和局限性
One advantage of using 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol in lab experiments is its ability to exhibit multiple pharmacological properties. This makes it a versatile compound that can be used in various research studies. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of this compound before it can be used in clinical settings.
未来方向
There are several future directions for research on 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol. One area of research could be the development of this compound derivatives with improved pharmacological properties. Another area of research could be the investigation of the potential therapeutic effects of this compound in various diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and toxicity of this compound, as well as its potential interactions with other drugs. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
合成方法
The synthesis of 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol involves the reaction of 4-methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol with 4-(4-phenylpiperazin-1-yl)naphthalen-1-ol. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol has been the subject of various scientific research studies due to its potential pharmacological properties. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
分子式 |
C28H26N6OS |
|---|---|
分子量 |
494.6 g/mol |
IUPAC 名称 |
1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C28H26N6OS/c1-32-27(20-11-13-29-14-12-20)30-31-28(32)36-26-23-10-6-5-9-22(23)24(19-25(26)35)34-17-15-33(16-18-34)21-7-3-2-4-8-21/h2-14,19,35H,15-18H2,1H3 |
InChI 键 |
VYVOAGWQAIVEPI-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SC2=C(C=C(C3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5)O)C6=CC=NC=C6 |
规范 SMILES |
CN1C(=NN=C1SC2=C(C=C(C3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5)O)C6=CC=NC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)








![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)



